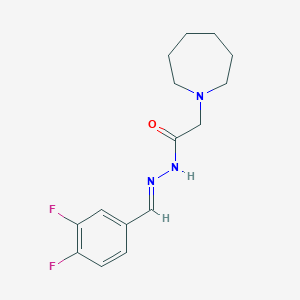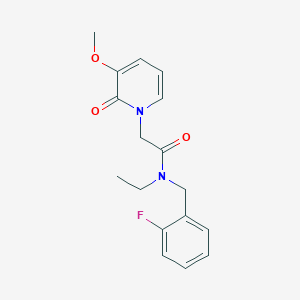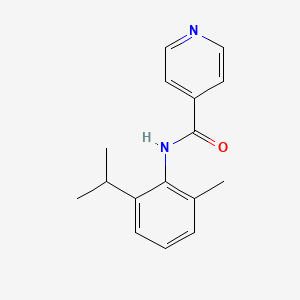
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response.
実験室実験の利点と制限
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit a broad spectrum of biological activities, making it a promising candidate for drug discovery and development. However, this compound has some limitations for lab experiments. It has been found to be unstable under certain conditions, which can affect its biological activity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide. One potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Another direction is to explore its potential as a cancer therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more stable analogs of this compound with improved biological activity.
合成法
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide can be synthesized by reacting 3,4-difluorobenzaldehyde with 2-(1-azepanyl)acetic acid hydrazide in the presence of acetic acid and glacial acetic acid. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 193-195°C.
科学的研究の応用
2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has been found to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi, such as Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,4-difluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O/c16-13-6-5-12(9-14(13)17)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSFXQGVORTLQ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)


![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)

![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)
![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)
![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)
![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)